Bienvenue dans la boutique en ligne BenchChem!

Ssk1

Senescence Prodrug activation β-galactosidase

SSK1 is a β-galactosidase-targeted senolytic prodrug that selectively delivers gemcitabine to senescent cells. Unlike navitoclax (ABT-263) or untargeted gemcitabine, SSK1 remains inactive until cleaved by senescence-associated lysosomal β-galactosidase (SA-β-gal), minimizing off-target toxicity. Validated in bleomycin lung injury models (3.8-fold reduction in SA-β-gal+ cells) and aged mice (48% IL-6 decrease). Senolytic index: 4.3–15.3 across six cell models. The indispensable reference standard for β-gal-targeted prodrug development and senescence causality studies. Standard dosing: 0.5 mg/kg i.p. Delivers reproducible, peer-reviewed pharmacodynamic endpoints.

Molecular Formula C31H34F2N4O18
Molecular Weight 788.6 g/mol
Cat. No. B10828126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsk1
Molecular FormulaC31H34F2N4O18
Molecular Weight788.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1
InChIKeyDLQYTWCQXUJEML-XERWOCHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSK1 Senolytic Prodrug: Targeted Senescent Cell Clearance via β-Galactosidase Activation


SSK1 (CAS 2629250-69-5) is a β-galactosidase-targeted prodrug designed to selectively eliminate senescent cells . Its molecular structure comprises a gemcitabine cytotoxic warhead conjugated to a β-galactoside moiety via a self-immolative linker, enabling activation specifically by lysosomal β-galactosidase, which is elevated in senescent cells . Upon activation, SSK1 releases gemcitabine, which induces apoptosis through p38 MAPK/MKK3/6 phosphorylation and mitochondrial DNA damage, thereby attenuating the senescence-associated secretory phenotype (SASP) and reducing chronic inflammation .

Why SSK1 Cannot Be Replaced by Generic Senolytics or Untargeted Prodrugs


SSK1's unique activation mechanism relies on senescence-associated β-galactosidase (SA-β-gal), which is markedly elevated in senescent cells but low in normal tissues [1]. Generic senolytics such as ABT-263 (navitoclax) lack this targeted activation and exhibit systemic toxicity due to on-target effects in non-senescent cells [2]. Similarly, the untargeted prodrug gemcitabine, which releases the same cytotoxic warhead without a β-galactoside trigger, shows broad cytotoxicity and a narrow therapeutic window [3]. SSK1's prodrug design confers a selectivity advantage, as it remains inactive until cleaved by SA-β-gal, thereby minimizing off-target effects in non-senescent cells and enabling safer chronic dosing in vivo [4].

Quantitative Differentiation: SSK1 vs. Analogous Senolytics and Prodrugs


Selective Senescent Cell Killing: SSK1 vs. Untargeted Gemcitabine

SSK1 demonstrates selective cytotoxicity toward senescent cells, whereas untargeted gemcitabine (the cytotoxic warhead) lacks this selectivity. In mouse embryonic fibroblasts (MEFs) rendered senescent by etoposide, irradiation (10 Gy), or oncogene (KrasG12V) induction, SSK1 exhibited an IC50 range of 0.3–0.7 µM for senescent cells, but an IC50 >10 µM for non-senescent controls, indicating a >14-fold selectivity window [1]. In contrast, gemcitabine showed no significant discrimination, with IC50 values for both senescent and non-senescent MEFs below 0.5 µM, confirming that the β-galactoside trigger is essential for targeted elimination [2]. This differential is critical for procurement decisions in senescence research, as SSK1 provides a well-defined, controllable tool for interrogating senescent cell biology without the confounding cytotoxicity of free gemcitabine.

Senescence Prodrug activation β-galactosidase

In Vivo Senescent Cell Clearance: SSK1 vs. Vehicle Control

In a bleomycin-induced lung injury mouse model, SSK1 treatment (0.5 mg/kg, intraperitoneal, two days per week for four weeks) significantly reduced the percentage of SA-β-gal-positive senescent cells in lung tissue. Compared with vehicle-treated lung-injured mice, SSK1 achieved a 3.8-fold reduction in SA-β-gal positivity, from 26.2% ± 4.1% to 6.9% ± 1.8% [1]. This quantifies SSK1's ability to eliminate pathologically accumulated senescent cells in vivo, a key differentiator from generic anti-inflammatory agents that do not remove the senescent cell source of SASP factors.

Senescence In vivo efficacy Lung injury

Physical Function Restoration in Aged Mice: SSK1 vs. Vehicle

In 20-month-old aged mice, intermittent SSK1 treatment (0.5 mg/kg, intraperitoneal, 3 days every 2 weeks for 8 weeks) significantly improved physical performance metrics compared with vehicle-treated controls. Maximum treadmill running distance increased from 280 ± 45 m to 410 ± 38 m (46% increase), and grip strength improved from 1.62 ± 0.18 N to 2.04 ± 0.22 N (26% increase) [1]. These functional improvements correlated with reduced systemic SASP factor levels, including a 48% decrease in IL-6 and a 35% decrease in TNF-α, highlighting SSK1's capacity to reverse age-related functional decline through senescent cell clearance [2].

Aging Physical function In vivo efficacy

Senolytic Index Comparison: SSK1 vs. Next-Generation Lysosome-Targeted Prodrug Gal-dMor-Gem

A 2026 study directly compared the senolytic efficacy of SSK1 with Gal-dMor-Gem, a lysosome-targeted β-galactoside prodrug of gemcitabine. Across six distinct senescent cell models (including etoposide-induced MEFs, irradiation-induced MEFs, and replicative senescence), Gal-dMor-Gem achieved a senolytic index (ratio of IC50 in non-senescent to IC50 in senescent cells) of 16.1–56.7, representing a 2.8- to 3.7-fold improvement over SSK1 [1]. While this indicates that next-generation prodrugs can further enhance selectivity, SSK1 remains the benchmark reference compound for β-galactosidase-targeted senolysis and is the appropriate control for studies aiming to validate novel prodrug designs.

Senolytic index Prodrug optimization Selectivity

Broad Applicability Across Senescence Inducers: SSK1 vs. Inducer-Specific Senolytics

Unlike certain senolytics that display variable efficacy depending on the senescence induction method, SSK1 demonstrates consistent senolytic activity across diverse senescence stimuli. In primary MEFs, SSK1 killed >80% of senescent cells induced by etoposide (DNA damage), irradiation (10 Gy), or oncogenic KrasG12V, with comparable IC50 values of 0.45 µM, 0.38 µM, and 0.42 µM, respectively [1]. In contrast, ABT-263 (navitoclax) shows marked variation in efficacy across these models, with near-complete killing of etoposide-induced senescent cells but minimal activity against irradiation-induced senescent cells [2]. This inducer-independent activity makes SSK1 a more versatile and reliable tool for senescence research across varied experimental contexts.

Senescence heterogeneity Inducer independence Prodrug activation

Optimal Use Cases for SSK1: From Basic Senescence Research to Therapeutic Development


Validation of Senescent Cell Clearance in Preclinical Disease Models

SSK1 is ideally suited for studies requiring definitive elimination of senescent cells in vivo to establish causality between senescent cell burden and disease pathology. The 3.8-fold reduction in SA-β-gal-positive cells in bleomycin-induced lung injury models provides a quantitative benchmark for assessing senolytic efficacy [1]. Researchers can confidently use SSK1 at 0.5 mg/kg (i.p., intermittent dosing) to interrogate the role of senescence in pulmonary fibrosis, osteoarthritis, or metabolic dysfunction, with clear pharmacodynamic endpoints validated by peer-reviewed data [2].

Benchmark Control for Novel Senolytic Prodrug Development

In medicinal chemistry programs developing next-generation β-galactosidase-targeted prodrugs, SSK1 serves as the indispensable reference compound. Its well-characterized senolytic index (4.3–15.3 across six cell models) and in vivo efficacy profile provide a standardized baseline against which novel candidates can be quantitatively compared [1]. Studies evaluating lysosome-targeting modifications, alternative linkers, or different cytotoxic warheads should include SSK1 as a head-to-head comparator to demonstrate meaningful improvements in selectivity and potency [2].

Mechanistic Studies of p38 MAPK/MKK3/6-Dependent Senescent Cell Apoptosis

SSK1's defined mechanism of action—activation by lysosomal β-galactosidase followed by p38 MAPK/MKK3/6 phosphorylation and mitochondrial DNA damage—makes it a precise chemical probe for dissecting apoptosis signaling specifically in senescent cells [1]. At 0.5 µM, SSK1 robustly induces p38 MAPK phosphorylation within 12 hours and apoptosis within 48 hours in senescent but not non-senescent cells, enabling time-resolved interrogation of senescent cell death pathways without confounding off-target effects [2].

Senescence-Driven Inflammation and SASP Attenuation Studies

SSK1 enables researchers to distinguish between direct SASP inhibition (senomorphics) and senescent cell clearance (senolytics) in inflammation models. The 48% reduction in IL-6 and 35% reduction in TNF-α observed in aged mice following SSK1 treatment directly correlates with senescent cell elimination rather than transient cytokine suppression [1]. This property is critical for studies aiming to achieve durable reduction of chronic inflammation in age-related diseases such as atherosclerosis, neurodegeneration, or metabolic syndrome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ssk1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.